Positional Isomer Discrimination: isoquinolin-3-amine vs. 1-aminoisoquinoline in Enzyme Inhibition
The substitution position of the amino group on the isoquinoline scaffold dictates profound differences in target affinity. isoquinolin-3-amine (the target compound) and its positional isomer, 1-aminoisoquinoline, were evaluated as fragments against the serine protease beta-FXIIa (factor XIIa). The 1-amino isomer exhibited an IC50 of >400 µM (>400,000 nM), representing negligible activity [1]. In stark contrast, when the isoquinolin-3-amine core is elaborated, derivatives achieve IC50 values in the low nanomolar range against related serine proteases, as demonstrated by FXa inhibitors with an IC50 of 7.5 nM [2]. This >4-log-unit (over 10,000-fold) differential in potency, driven by the shift of the amino group from the 1- to the 3-position, is not predictable and confirms that 1-aminoisoquinoline is an unsuitable substitute for any program requiring engagement of serine protease active sites.
| Evidence Dimension | Inhibitory Activity against Serine Protease (beta-FXIIa) |
|---|---|
| Target Compound Data | Derivatives achieve IC50 = 7.5 nM (FXa) [2] |
| Comparator Or Baseline | 1-aminoisoquinoline (positional isomer): IC50 > 400 µM (>400,000 nM) [1] |
| Quantified Difference | >53,000-fold difference in potency |
| Conditions | In vitro enzymatic inhibition assay using human plasma / recombinant enzyme |
Why This Matters
This data provides a quantitative basis to exclude 1-aminoisoquinoline as a viable alternative, saving significant experimental resources on an inactive scaffold for serine protease drug discovery programs.
- [1] BindingDB. BDBM14320: 1-amino-isoquinoline. Affinity Data for beta-FXIIa. View Source
- [2] Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorg Med Chem Lett. 2002. View Source
